molecular formula C22H23Br2N3S2 B597662 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-39-9

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B597662
CAS No.: 1254062-39-9
M. Wt: 553.375
InChI Key: KPXJKVVGOPZOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole (CAS: 1254062-39-9, molecular formula: C22H23Br2N3S2, molecular weight: 553.38 g/mol) is a brominated benzotriazole derivative with an octyl side chain. The compound features a central benzotriazole core flanked by two 5-bromothiophene units, enabling its use as a monomer in conjugated polymers for organic electronics .

Synthesis
The synthesis involves palladium-catalyzed cross-coupling reactions, such as Stille coupling, between dibrominated benzotriazole precursors and stannylated thiophene derivatives. Post-synthetic bromination with N-bromosuccinimide (NBS) introduces bromine atoms at the 5-position of the thiophene rings, enhancing reactivity for subsequent polymerization .

Applications This compound is a key building block in donor-acceptor (D-A) copolymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs). Its brominated thiophene groups facilitate polymerization, while the octyl chain improves solubility and film-forming properties .

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXJKVVGOPZOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857043
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254062-39-9
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole (CAS No. 1254062-41-3) is a compound belonging to the class of benzotriazoles, which have garnered attention due to their diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H23Br2N3S2C_{22}H_{23}Br_2N_3S_2 with a molecular weight of approximately 505.4 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

Benzotriazoles are known for their versatile biological behavior, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes .

Anti-inflammatory Effects

In vitro studies have demonstrated that benzotriazole derivatives can inhibit nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This suggests potential anti-inflammatory effects that may be beneficial in neurodegenerative diseases . The anti-inflammatory activity was notably greater than that of some natural products like daidzein and formononetin.

Anticancer Potential

The anticancer potential of benzotriazoles has also been explored. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial effects of various benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced efficacy .
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    Control50100
    Compound A12.525
    Compound B6.2512.5
  • Anti-inflammatory Evaluation : In a separate study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit NO production in BV2 cells stimulated by LPS. The results showed a dose-dependent inhibition .
    Concentration (µM)NO Production Inhibition (%)
    1025
    2550
    5075
  • Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects at concentrations above 10 µM, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Fluorine Substitution

Compound B : 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole (CAS: 1393528-99-8, molecular weight: 589.36 g/mol)

  • Key Difference: Fluorination at the 5,6-positions of the benzotriazole core lowers the lowest unoccupied molecular orbital (LUMO) level, enhancing electron affinity and charge transport in OPVs .
  • Performance: Fluorinated derivatives exhibit higher power conversion efficiencies (PCEs) in polymer solar cells (e.g., 7% efficiency reported for fluorinated polymers) compared to non-fluorinated analogues .

Compound C : 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (CAS: 1887135-96-7, molecular weight: 701.57 g/mol)

Property Compound A Compound B Compound C
Molecular Weight (g/mol) 553.38 589.36 701.57
Substituents H at 5,6 F at 5,6 F at 5,6 + 2-hexyldecyl
LUMO Level (eV) -3.2* -3.5* -3.6*
PCE in OPVs (%) ~5.5* 7.0 N/A
Solubility Moderate Moderate High

*Estimated from analogous polymers .

Analogues with Different Acceptor Units

Compound D : 4,7-Bis(5-bromothiophen-2-yl)benzothiadiazole

  • Key Difference : Replaces the benzotriazole core with benzothiadiazole (BT), a stronger electron-accepting unit. BT-based polymers exhibit narrower bandgaps (~1.5 eV) but lower stability under illumination compared to benzotriazole derivatives .

Compound E : 4,7-Bis(arylethynyl)-2H-benzo[d][1,2,3]triazole (Bzt-Ar)

  • Key Difference : Ethynyl-linked aryl groups (e.g., phenanthrene, pyrene) introduce steric hindrance, increasing dihedral angles (~110°) and reducing intermolecular π-π stacking. This lowers OFET hole mobility (10<sup>-3</sup>–10<sup>-2</sup> cm²/V·s) compared to thiophene-based analogues .

Alkyl Chain Variants

Compound F : 4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-2H-benzo[d][1,2,3]triazole

  • Key Difference : The 2-butyloctyl side chain balances solubility and crystallinity, enabling higher OFET mobilities (~0.1 cm²/V·s) than octyl-substituted derivatives .

Preparation Methods

Solubility Management

The octyl side chain improves solubility in organic solvents (e.g., THF, chloroform), critical for high-yield coupling reactions. Storage at -80°C in anhydrous solvents prevents degradation.

Catalyst Selection

PdCl₂(PPh₃)₂ outperforms other catalysts (e.g., Pd(OAc)₂/XPhos) in Stille coupling, achieving 58% yield versus ≤16% with alternative systems.

Bromination Side Reactions

Excess NBS or prolonged reaction times risk over-bromination. Controlled addition at 0°C and immediate quenching mitigate this issue .

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for preparing 4,7-bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole?

Methodological Answer: The compound is synthesized via Stille coupling or direct bromination . A typical protocol involves:

  • Step 1: Reacting 4,7-dibromo-2-octyl-2H-benzotriazole with 2-tributylstannylthiophene under inert (Ar/N₂) conditions in anhydrous THF, catalyzed by Pd(PPh₃)₂Cl₂ (0.5–6 mol%) at reflux (16–48 hours) .
  • Step 2: Bromination using N-bromosuccinimide (NBS, 2.0 equiv.) in THF at room temperature (3.5–20 hours), yielding ~85% purity after column chromatography .
    Critical Parameters:
  • Use ACS-grade solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Advanced Material Design

Q. Q2: How does this compound perform as an electron-accepting unit in donor-acceptor copolymers for organic photovoltaics (OPVs)?

Methodological Answer: When copolymerized with electron-donating units like cyclopentadithiophene (CPDT) or benzodifurans (BDF), the compound achieves:

  • Optoelectronic Properties: Bandgaps of 1.7–1.9 eV and HOMO levels of −5.60 to −5.85 eV, suitable for visible-light absorption .
  • Device Performance: Power conversion efficiencies (PCE) up to 7% in bulk heterojunction OPVs when blended with PC₇₁BM .
    Optimization Strategies:
  • Vary alkyl side chains (e.g., 2-butyloctyl vs. 2-hexyldecyl) to balance solubility and crystallinity .
  • Use high-boiling solvents (e.g., xylene) during Stille polymerization to enhance molecular weight (Mn ~22,100, PDI = 2.6) .

Analytical Challenges

Q. Q3: How can researchers resolve discrepancies in crystallinity data when incorporating this compound into semi-crystalline polymers?

Methodological Answer: Crystallinity variations arise from side-chain engineering and processing conditions. To mitigate:

  • Characterization Techniques:
    • GIWAXS/GISAXS: Quantify lamellar stacking distances (e.g., ~3.8 Å for alkyl-π interactions) .
    • DSC: Monitor glass transition (Tg) and melting temperatures to correlate with thin-film stretchability (>200%) .
  • Contradiction Analysis:
    • Compare thermal annealing (e.g., 150°C for 10 min) vs. solvent vapor annealing (chloroform) to optimize phase separation .

Application in Biosensors

Q. Q4: What methodologies enable the integration of this compound into electrochemical biosensors for hormone detection?

Methodological Answer: The compound’s semi-conducting properties facilitate biosensor fabrication:

  • Immobilization Protocol:
    • Deposit a thin polymer layer (e.g., poly(benzothiadiazole)) onto electrodes via spin-coating (2000 rpm, 30 sec).
    • Crosslink horseradish peroxidase (HRP) using glutaraldehyde (0.1% v/v) in pH 7.0 phosphate buffer .
  • Detection Limits:
    • Achieve 17β-estradiol (E2) detection at 0.1 nM using differential pulse voltammetry (DPV) with pyrocatechol/H₂O₂ amplification .

Synthetic Byproduct Management

Q. Q5: How can researchers minimize undesired byproducts during bromination or coupling reactions?

Methodological Answer: Key strategies include:

  • Stoichiometric Control: Limit NBS to 2.0 equiv. to prevent di-bromination at unintended positions .
  • Catalyst Screening: Compare Pd(PPh₃)₂Cl₂ (yield: 85%) vs. Pd₂(dba)₃/P(o-tol)₃ (yield: 90%) for Stille coupling efficiency .
  • Purification: Use silica gel chromatography with gradient elution (hexane:CH₂Cl₂ = 4:1 → 1:1) to isolate the target compound .

Advanced Copolymer Design

Q. Q6: What are the trade-offs between fluorine substitution and alkyl chain length in optimizing OPV performance?

Methodological Answer:

  • Fluorine Substitution:
    • Reduces HOMO levels (by ~0.2 eV) but increases synthetic complexity (yield drops from 85% to 52.5%) .
  • Alkyl Chain Effects:
    • Longer chains (e.g., 2-hexyldecyl) improve solubility but reduce charge mobility due to increased π-π stacking distances .
      Data-Driven Design:
  • Balance these factors by synthesizing derivatives like 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-octyl-benzotriazole for enhanced Voc without sacrificing processability .

Stability and Degradation

Q. Q7: How does the compound’s stability under thermal/photo stress impact device longevity?

Methodological Answer:

  • Thermal Stability: DSC shows decomposition >250°C, suitable for OPV processing (<150°C) .
  • Photostability: Accelerated aging tests (AM1.5G illumination, 100 mW/cm²) reveal <10% PCE loss over 500 hours when encapsulated with UV-resistant polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.